(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione
Overview
Description
(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione is a complex organic compound with a unique structure that includes a thiazolo[3,2-B][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. The starting materials often include phenyl derivatives and thiazolo[3,2-B][1,2,4]triazine precursors. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes. The reaction temperature and time are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Type IV Pilus Assembly ATPase Inhibitors: Compounds targeting bacterial virulence factors.
Uniqueness
(2Z)-6-Phenyl-2-[(4-propoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7-dione is unique due to its specific structural features and the resulting chemical properties
Properties
IUPAC Name |
(2Z)-6-phenyl-2-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-2-12-27-16-10-8-14(9-11-16)13-17-20(26)24-21(28-17)22-19(25)18(23-24)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3/b17-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZQIDQDWOWPLF-LGMDPLHJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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